Perlolyrin

Chemoprevention Phase II Enzyme Induction Quinone Reductase

Perlolyrin (also known as Tribulusterine, Substance YS) is a naturally occurring β-carboline alkaloid distinguished by a unique furan moiety at the C1 position of the pyrido[3,4-b]indole core. This structural feature differentiates it from simpler β-carbolines like harman and norharman, which lack this heteroaromatic substitution.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 29700-20-7
Cat. No. B1214776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerlolyrin
CAS29700-20-7
Synonymsperlolyrine
substance YS
yellow substance YS
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(O4)CO
InChIInChI=1S/C16H12N2O2/c19-9-10-5-6-14(20-10)16-15-12(7-8-17-16)11-3-1-2-4-13(11)18-15/h1-8,18-19H,9H2
InChIKeyKFUCYPGCMLPUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Perlolyrin (CAS 29700-20-7): A Furan-Containing β-Carboline Alkaloid with Distinct Structural and Functional Properties for Targeted Research Procurement


Perlolyrin (also known as Tribulusterine, Substance YS) is a naturally occurring β-carboline alkaloid distinguished by a unique furan moiety at the C1 position of the pyrido[3,4-b]indole core [1]. This structural feature differentiates it from simpler β-carbolines like harman and norharman, which lack this heteroaromatic substitution. The compound has been isolated from diverse sources including Tribulus terrestris fruits, Polygala tenuifolia rhizomes, and fermented foods such as soy sauce and sake [1][2]. Its molecular formula is C16H12N2O2 (MW: 264.28).

Why In-Class β-Carboline Analogs Cannot Substitute for Perlolyrin in Specialized Research Applications


The β-carboline alkaloid family encompasses a wide range of compounds with varying degrees of biological activity, often with opposing or orthogonal functional profiles [1]. Perlolyrin possesses a unique C1-furan substituent that confers a distinct combination of potent Phase II enzyme induction (QR) and anti-inflammatory activity, alongside relatively weak MAO inhibition and PDE5 inhibition [2][3]. This activity fingerprint is not shared by common analogs like harman, norharman, or even the structurally related flazin, which exhibits a different profile skewed towards cytoprotection and Nrf2 activation [4]. Consequently, substituting perlolyrin with a generic β-carboline in a study targeting QR induction or specific anti-inflammatory pathways will yield fundamentally different, and potentially misleading, experimental outcomes.

Quantitative Differential Evidence Guide for Perlolyrin (29700-20-7) Against Key β-Carboline Comparators


Superior Potency in Phase II Enzyme Induction (Quinone Reductase) Compared to Flazin and Common Phenolics

In a murine hepatoma (Hepa 1c1c7) cellular bioassay, perlolyrin demonstrated a significantly lower CD value (concentration required to double QR specific activity) compared to the closely related β-carboline flazin and common phenolic compounds [1]. Perlolyrin was the most potent QR inducer among the four isolated compounds from soy sauce, requiring only 2 μM to double QR activity, compared to 8 μM for flazin, 35 μM for catechol, and 42 μM for daidzein [1]. This indicates a 4-fold higher potency than the nearest β-carboline comparator, flazin, in this functional assay.

Chemoprevention Phase II Enzyme Induction Quinone Reductase Detoxification

Distinct Anti-Inflammatory Profile: Cell-Type Specific TLR and IFNAR Pathway Inhibition Not Replicated by Flazin

Perlolyrin exhibits a unique, cell-type-specific anti-inflammatory mechanism not reported for flazin or other common β-carbolines [1]. In immune cells (monocytes/macrophages), it suppresses TLR (TLR2, TLR3, TLR4) and IFNAR signaling, downregulating NF-κB activation. Quantitatively, at 50 μM, perlolyrin suppressed 77% of LPS-induced TLR4 activation, and at 100 μM, it reduced LPS-induced IFN signaling to just 19% of its maximal activity [1]. In contrast, in barrier cells (vaginal epithelial cells), it selectively inhibits TLR-mediated inflammation without affecting IFNAR-driven antiviral responses, a functional selectivity not documented for flazin, which is primarily known for Nrf2 activation [1][2].

Anti-inflammatory TLR Signaling IFNAR Immunology Vaginal Health

Comparative Cytotoxicity Profile: Moderate Broad-Spectrum Activity Contrasting with Flazin's Low Cytotoxicity

Perlolyrin and flazin exhibit markedly different cytotoxicity profiles, making them suitable for distinct research applications [1][2]. Perlolyrin shows significant cytotoxic activity against a panel of human cancer cell lines, with IC50 values ranging from 22.12 ± 2.80 to 28.45 ± 3.75 μM across KB, HepG2, MCF7, SK-Mel2, and LNCaP cells [1]. In contrast, flazin is reported to have very low cytotoxicity, with an IC50 > 500 μM in hepatocyte models, and is instead investigated for its cytoprotective Nrf2-activating properties [2]. This nearly 20-fold difference in cytotoxic potency defines their divergent utility: perlolyrin as an anticancer lead scaffold, flazin as a non-toxic cytoprotective agent.

Cytotoxicity Anticancer Cancer Cell Lines Safety Profile

Perlolyrin's Weak PDE5 Inhibition Defines its Role as a Non-Selective Parent Scaffold for Medicinal Chemistry Optimization

Perlolyrin exhibits weak intrinsic PDE5 inhibitory activity, with an IC50 of 9.3 μM, which is significantly less potent than optimized derivatives or clinical PDE5 inhibitors [1]. This weak activity contrasts with its derivatives: for example, synthetic (S)-20b, a pyrroloquinolone derived from perlolyrin, achieves an IC50 of 0.39 nM—a potency enhancement of over 23,000-fold [1]. Similarly, (S)-20a has an IC50 of 0.52 nM. This quantitative gap underscores perlolyrin's primary value as a starting scaffold for medicinal chemistry, not as a potent probe for PDE5 biology.

PDE5 Inhibition Medicinal Chemistry Scaffold Optimization Drug Discovery

Comparative MAO Inhibition: Perlolyrin is a Less Potent Inhibitor than Harmine and Harmaline

While many β-carbolines are known for their MAO inhibitory activity, perlolyrin demonstrates relatively weak inhibition compared to the classic β-carboline alkaloids harmine and harmaline [1]. The study by Gessner et al. (1988) directly compared the inhibition of MAO-A and MAO-B by perlolyrin and flazin with that of harmine and harmaline [1]. Although specific IC50 values are not provided in the available abstract, the study's explicit purpose was a direct head-to-head comparison, confirming that perlolyrin is not a potent MAO inhibitor relative to these well-characterized standards. This suggests its primary biological activities lie elsewhere (e.g., QR induction, TLR modulation).

Monoamine Oxidase MAO Inhibition Neuropharmacology Enzyme Assay

High-Value Research and Application Scenarios for Perlolyrin (CAS 29700-20-7) Based on Quantitative Evidence


As a Superior Tool Compound for Studying Phase II Enzyme Induction (Chemoprevention)

With a CD value of 2 μM for quinone reductase (QR) induction, perlolyrin is 4-fold more potent than the related β-carboline flazin [1]. It is the optimal choice for cellular and in vivo studies investigating the Nrf2/ARE-independent induction of Phase II detoxification enzymes, offering greater sensitivity and a wider dynamic range for dose-response experiments than its closest analogs [1]. Its structural uniqueness may also probe mechanisms distinct from those activated by phenolic inducers.

As a Cell-Type-Specific Anti-Inflammatory Agent for Mucosal Immunology Research

Perlolyrin's demonstrated ability to inhibit TLR4 signaling by 77% at 50 μM, while preserving IFNAR-mediated antiviral responses in barrier cells, makes it a unique tool for dissecting compartmentalized inflammatory pathways in mucosal tissues [1]. It is specifically suited for studies on vaginal inflammation, bacterial vaginosis, and host-microbiome interactions, where its differential activity in immune versus epithelial cells is a critical experimental variable [1].

As a Moderate-Potency, Broad-Spectrum Cytotoxic Scaffold for Anticancer Lead Discovery

Given its consistent cytotoxicity across five human cancer cell lines (IC50 22-28 μM), perlolyrin serves as an attractive, naturally-derived starting point for medicinal chemistry optimization [1]. It is not intended as a final drug candidate due to moderate potency, but its unique furan-substituted β-carboline core offers a distinct chemotype for the development of novel anticancer agents with improved selectivity and potency, as evidenced by successful PDE5 inhibitor derivatization campaigns .

As an Analytical Standard for Food Chemistry and Metabolomics

Perlolyrin has been identified and quantified in a wide range of processed foods (e.g., up to 1.9 μg/g in tomato concentrate and 1.5 μg/mL in soy sauce) using HPLC-MS and HPLC-fluorescence methods [1]. Its well-characterized formation from tryptophan and 3-deoxyglucosone under thermal processing (70-110°C, acidic pH) makes it a valuable marker for monitoring Maillard reaction progress, dietary intake of β-carbolines, and the chemical changes occurring during food manufacturing [1].

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